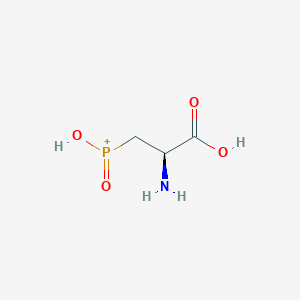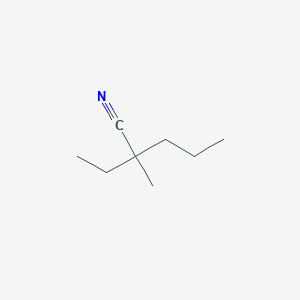![molecular formula C24H18N2O B14347804 N,N-Di[1,1'-biphenyl]-2-ylnitrous amide CAS No. 91923-33-0](/img/structure/B14347804.png)
N,N-Di[1,1'-biphenyl]-2-ylnitrous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Di[1,1’-biphenyl]-2-ylnitrous amide: is a complex organic compound characterized by the presence of an amide functional group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Di[1,1’-biphenyl]-2-ylnitrous amide typically involves the reaction of biphenyl derivatives with nitrous acid under controlled conditions. One common method is the nucleophilic acyl substitution of acyl halides or anhydrides with amines . Another approach involves the partial hydrolysis of nitriles . The reaction conditions often require the use of dehydrating agents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of N,N-Di[1,1’-biphenyl]-2-ylnitrous amide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Electrosynthesis has emerged as a greener and more sustainable method for the preparation of amides, including N,N-Di[1,1’-biphenyl]-2-ylnitrous amide .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Di[1,1’-biphenyl]-2-ylnitrous amide can undergo various chemical reactions, including:
Hydrolysis: The amide group can be hydrolyzed to form carboxylic acids and amines under acidic or basic conditions.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic rings.
Common Reagents and Conditions:
Hydrolysis: Aqueous acid or alkali, reflux conditions.
Reduction: Lithium aluminium hydride (LiAlH4), anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed:
Hydrolysis: Carboxylic acids and amines.
Reduction: Primary or secondary amines and water.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Di[1,1’-biphenyl]-2-ylnitrous amide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-Di[1,1’-biphenyl]-2-ylnitrous amide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The amide group can participate in hydrogen bonding with biological molecules, while the biphenyl structure provides a hydrophobic surface for interactions with other hydrophobic regions . These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Vergleich Mit ähnlichen Verbindungen
- N,N-Di[1,1’-biphenyl]-2-ylacetamide
- N,N-Di[1,1’-biphenyl]-2-ylformamide
- N,N-Di[1,1’-biphenyl]-2-ylbenzamide
Comparison: N,N-Di[1,1’-biphenyl]-2-ylnitrous amide is unique due to the presence of the nitrous group, which can impart different reactivity and properties compared to other similar amides. For example, the nitrous group can influence the compound’s electronic properties and its ability to participate in specific chemical reactions .
Eigenschaften
CAS-Nummer |
91923-33-0 |
|---|---|
Molekularformel |
C24H18N2O |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N,N-bis(2-phenylphenyl)nitrous amide |
InChI |
InChI=1S/C24H18N2O/c27-25-26(23-17-9-7-15-21(23)19-11-3-1-4-12-19)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H |
InChI-Schlüssel |
OWADUAAPHBXDOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N(C3=CC=CC=C3C4=CC=CC=C4)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)





![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)


![2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine](/img/structure/B14347770.png)
phosphanium perchlorate](/img/structure/B14347772.png)
